Product packaging for Naphthol AS nonanoate(Cat. No.:CAS No. 10523-82-7)

Naphthol AS nonanoate

Cat. No.: B083292
CAS No.: 10523-82-7
M. Wt: 403.5 g/mol
InChI Key: ZOXYTGBZWQIMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthol AS nonanoate (CAS 10523-82-7) is a specialized chromogenic substrate extensively used in biochemical research for the detection, localization, and study of lipolytic enzyme activity. Its primary research value lies in its application in histochemistry to differentiate between esterase and lipase activity within biological tissues. The compound's mechanism of action is based on enzymatic hydrolysis; lipases or esterases cleave the ester bond, releasing the naphthol AS moiety. This liberated product then couples with a diazonium salt (e.g., Fast Blue BB) to form an insoluble, brightly colored azo dye precipitate at the site of enzyme activity, allowing for direct microscopic visualization. The nine-carbon (C9) nonanoate fatty acid chain is a key structural feature, making it a preferred substrate for true lipases (EC 3.1.1.3), which hydrolyze long-chain esters, over conventional carboxylesterases (EC 3.1.1.1) that act on shorter-chain esters. This specificity has been leveraged in pivotal studies, such as those identifying lingual lipase in rat acini, where hydrolysis was shown to be dependent on an acidic pH and the presence of sodium taurocholate as an activator. Researchers utilize this compound to probe lipid metabolism, characterize enzyme function in various tissues, and investigate digestive processes. It is supplied for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29NO3 B083292 Naphthol AS nonanoate CAS No. 10523-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(phenylcarbamoyl)naphthalen-2-yl] nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3/c1-2-3-4-5-6-10-17-25(28)30-24-19-21-14-12-11-13-20(21)18-23(24)26(29)27-22-15-8-7-9-16-22/h7-9,11-16,18-19H,2-6,10,17H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYTGBZWQIMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407900
Record name Naphthol AS nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-82-7
Record name Naphthol AS nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Acylation with Nonanoyl Chloride:a Common and Effective Method for Esterifying Phenols is the Use of an Acyl Chloride. in This Case, Naphthol As Would Be Reacted with Nonanoyl Chloride in the Presence of a Base to Neutralize the Hcl Byproduct.youtube.comthe Reaction is Typically Carried out in an Inert Solvent.

Reaction Scheme: Naphthol AS + CH₃(CH₂)₇COCl → Naphthol AS nonanoate (B1231133) + HCl

Catalysts and Conditions: To facilitate this reaction, especially with the sterically hindered hydroxyl group of Naphthol AS, a catalyst such as 4-(dimethylamino)pyridine (DMAP) may be employed. researchgate.net Phase transfer catalysts can also be effective in biphasic systems. researchgate.net

Steglich Esterification:this Method Utilizes Dicyclohexylcarbodiimide Dcc As a Coupling Agent to Facilitate the Esterification of a Carboxylic Acid Nonanoic Acid with an Alcohol Naphthol As . a Catalytic Amount of Dmap is Also Typically Required.

Reaction Scheme: Naphthol AS + CH₃(CH₂)₇COOH + DCC → Naphthol AS nonanoate (B1231133) + Dicyclohexylurea

Direct Esterification with Nonanoic Acid:direct Esterification of Phenols with Carboxylic Acids is Often Challenging Due to the Lower Nucleophilicity of the Phenolic Hydroxyl Group Compared to Aliphatic Alcohols.google.comhowever, This Can Be Achieved Under Forcing Conditions or with the Use of Strong Acid Catalysts and Removal of Water to Drive the Equilibrium Towards the Product. the Use of an Acid Anhydride Nonanoic Anhydride in the Presence of a Strong Acid Catalyst Can Also Be an Effective Alternative.google.com

Derivatization Strategies for this compound Analogs

The synthesis of this compound analogs allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. This can be achieved by modifying the Naphthol AS core or by designing conformationally constrained structures.

Design and Synthesis of Conformationally Constrained Analogs

Creating conformationally constrained analogs can provide valuable insights into the bioactive conformation of a molecule. While specific studies on this compound are not prevalent, strategies applied to the related compound, Naphthol AS-E, can be extrapolated. For Naphthol AS-E, a series of conformationally constrained analogs were designed and synthesized to understand its interaction with biological targets. These strategies often involve introducing cyclic structures or rigid linkers to lock the molecule into a specific geometry.

Modifications of the Naphthol Moiety

Modifications to the naphthol portion of this compound can lead to a diverse range of analogs. These modifications can include:

Substitution on the Naphthalene Ring: Introducing various substituents (e.g., halogens, alkyl groups, alkoxy groups) onto the naphthalene ring can alter the electronic and steric properties of the molecule. nih.gov A series of 1-naphthol derivatives with different substituents have been synthesized and evaluated for various biological activities. nih.gov

Alteration of the Carboxamide Group: The N-phenyl group of the carboxamide can be replaced with other aryl or alkyl groups to probe the importance of this moiety for the molecule's function. The synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides demonstrates this approach, where different alkoxy-substituted anilines were condensed with 3-hydroxynaphthalene-2-carboxylic acid.

Formation of Heterocyclic Analogs: The naphthol core can be used as a scaffold to build more complex heterocyclic structures. Multicomponent reactions involving 2-naphthol (B1666908) have been used to synthesize a variety of heterocyclic compounds.

Variations in the Alkyl Chain of the Nonanoate Ester

The synthesis of Naphthol AS esters with varying alkyl chain lengths can be achieved by employing different acylating agents. While the synthesis of this compound specifically involves the use of a nonanoyl derivative, the general methodology can be adapted to produce a homologous series of Naphthol AS esters. This is accomplished by substituting nonanoyl chloride or nonanoic anhydride with other acyl halides or anhydrides of desired alkyl chain lengths.

For instance, the use of acetyl chloride or acetic anhydride would yield Naphthol AS acetate (B1210297), the shortest-chain variant. Similarly, longer-chain esters can be prepared by using corresponding long-chain acylating reagents. A patent for preparing alpha-naphthol esters of aliphatic carboxylic acids describes a process that can be adapted for various alkyl chain lengths up to ten carbons google.com. This adaptability allows for the systematic study of how the physicochemical properties of Naphthol AS esters, such as solubility and reactivity, are influenced by the length of the alkyl chain.

The selection of the acylating agent directly dictates the final ester product, as illustrated in the following table:

Acylating AgentResulting Naphthol AS EsterAlkyl Chain Length
Acetyl Chloride / Acetic AnhydrideNaphthol AS acetateC2
Propionyl Chloride / Propionic AnhydrideNaphthol AS propionateC3
Butyryl Chloride / Butyric AnhydrideNaphthol AS butyrate (B1204436)C4
Valeryl Chloride / Valeric AnhydrideNaphthol AS valerateC5
Hexanoyl Chloride / Hexanoic AnhydrideNaphthol AS hexanoateC6
Heptanoyl Chloride / Heptanoic AnhydrideNaphthol AS heptanoateC7
Octanoyl Chloride / Octanoic AnhydrideNaphthol AS octanoateC8
Nonanoyl Chloride / Nonanoic AnhydrideThis compoundC9
Decanoyl Chloride / Decanoic AnhydrideNaphthol AS decanoateC10

This systematic variation is crucial for structure-activity relationship studies and for tailoring the molecule for specific applications where properties like hydrophobicity are important.

Investigation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound from Naphthol AS and an acylating agent such as nonanoyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically catalyzed by a base or, in some cases, an acid.

Base-Catalyzed Acylation:

In a base-catalyzed reaction, a base (e.g., pyridine, triethylamine) is used to deprotonate the phenolic hydroxyl group of Naphthol AS. This deprotonation generates a more nucleophilic phenoxide ion. The phenoxide ion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., nonanoyl chloride). This is followed by the departure of the leaving group (e.g., chloride ion), resulting in the formation of the ester, this compound.

The proposed mechanism involves the following steps:

Deprotonation: The base removes the acidic proton from the hydroxyl group of Naphthol AS, forming a phenoxide ion.

Nucleophilic Attack: The highly nucleophilic phenoxide ion attacks the carbonyl carbon of the nonanoyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion is expelled as a leaving group, reforming the carbonyl double bond and yielding the final ester product.

A plausible mechanism for the acetylation of alcohols, phenols, and amines under catalyst- and solvent-free conditions has been proposed where the lone pair of electrons on the oxygen attacks the carbonyl group in the anhydride to form an adduct, which then eliminates a carboxylic acid to yield the ester mdpi.com. This general mechanism is applicable to the acylation of Naphthol AS.

Acid-Catalyzed Acylation (Fischer Esterification):

While less common for acylation with acyl halides, acid catalysis can be employed when using a carboxylic acid (nonanoic acid) as the acylating agent. In this Fischer esterification mechanism, an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The hydroxyl group of Naphthol AS then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

The steps in the acid-catalyzed mechanism are:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of nonanoic acid.

Nucleophilic Attack: The hydroxyl group of Naphthol AS attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.

The choice of catalyst and reaction conditions can significantly influence the rate and yield of the esterification reaction.

This compound as a Substrate for Lipolytic Enzyme Activity Assessment

The primary application of this compound is in the assessment of enzymes that hydrolyze ester bonds. The enzymatic cleavage of the ester linkage in this compound releases Naphthol AS and nonanoic acid. The liberated Naphthol AS can then be reacted with a diazonium salt to produce a distinctly colored azo dye, allowing for the visualization and quantification of enzyme activity.

Substrate Specificity Studies of Lipases and Esterases

A key principle in enzyme characterization is understanding substrate specificity. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) preferentially hydrolyze water-insoluble esters with long-chain fatty acids (typically >10 carbons), whereas esterases (carboxylesterases, EC 3.1.1.1) act on water-soluble esters with shorter-chain fatty acids researchgate.netmonash.edu.

This compound, with its C9 acyl chain, serves as an effective differential substrate. True lipases exhibit significant hydrolytic activity towards this long-chain ester, while conventional esterases show much lower or negligible activity. This distinction is crucial for identifying and characterizing enzymes from various biological sources. For instance, studies on the digestive enzymes in rats have utilized this compound to specifically identify lipase (B570770) activity in the lingual glands, distinguishing it from general esterase activity nih.gov. The compound has also been employed in studying the enzymatic activities of entomopathogenic fungi, where it helps in identifying lipase/esterase activity during the infection process researchgate.net.

Enzyme TypeSubstrateRelative Hydrolytic ActivityPrimary Function
True Lipase (e.g., Pancreatic Lipase)This compound (C9)HighDigestion of long-chain triglycerides
True Lipase (e.g., Pancreatic Lipase)Naphthol AS acetate (C2)Low-
Carboxylesterase (e.g., Liver Esterase)This compound (C9)Low to NegligibleMetabolism of short-chain esters and xenobiotics
Carboxylesterase (e.g., Liver Esterase)Naphthol AS acetate (C2)High-

pH Optima Determination for Enzyme-Catalyzed Hydrolysis

Determining the optimal pH for an enzyme's activity is a fundamental aspect of its biochemical characterization. The hydrolysis of this compound can be measured across a range of pH values to establish the pH at which the enzyme exhibits maximum catalytic efficiency. This is typically achieved by preparing a series of buffers at different pH levels, adding the enzyme and substrate, and quantifying the rate of product formation.

For example, a study investigating lingual lipase in rats found that the optimal pH for the hydrolysis of this compound was in the acidic range of 4.4 to 6.4 nih.gov. This is consistent with the enzyme's function in the oral cavity and stomach. In contrast, other lipases may have neutral or alkaline pH optima. The data generated from such experiments are critical for understanding the physiological role of the enzyme and for optimizing conditions in biotechnological applications.

pHRelative Lipase Activity (%)
4.065
5.095
6.0100
7.080
8.050
9.025

This table represents hypothetical data illustrating the concept of determining a pH optimum for a lipase using this compound.

Comparative Analysis with Other Naphthol-Based Enzyme Substrates

This compound belongs to a family of naphthol-based substrates used in enzymology. A comparative analysis highlights its unique advantages, primarily related to the length of its acyl chain.

Naphthol AS acetate (C2) and α-Naphthyl acetate (C2) : These are classic substrates for general or "non-specific" esterases. Their short acyl chain makes them poor substrates for true lipases. When used alongside this compound, they provide a clear distinction between lipase and esterase activity nih.gov.

Naphthol AS-D chloroacetate (B1199739) : This substrate is used for specific types of esterases and is not typically hydrolyzed by lipases.

α-Naphthyl butyrate (C4) and α-Naphthyl laurate (C12) : These substrates, with intermediate and longer chains, can also be used to create a profile of an enzyme's specificity. Some enzymes may hydrolyze butyrate but not laurate, placing them in an intermediate category between classic esterases and lipases cambridge.org.

The choice of this compound is therefore deliberate when the target enzyme is presumed to be a lipase. The Naphthol AS moiety, an anilide of 2-hydroxy-3-naphthoic acid, also offers different coupling characteristics with diazonium salts compared to simple α- or β-naphthol, which can influence the color and stability of the final product in histochemical or spectrophotometric assays.

SubstrateAcyl Chain LengthPrimary Target Enzyme ClassKey Advantage
This compoundC9LipasesDifferentiates lipases from esterases.
Naphthol AS acetateC2EsterasesGeneral substrate for non-specific esterase activity.
α-Naphthyl acetateC2EsterasesCommonly used for routine esterase detection.
α-Naphthyl laurateC12LipasesHigh specificity for true lipases due to very long chain.

Development of Biochemical Assays Utilizing this compound

The properties of this compound make it highly suitable for the development of robust and sensitive biochemical assays for quantifying lipase activity and for screening large numbers of samples.

Spectrophotometric and Fluorometric Assay Development for Enzyme Kinetics

Quantitative assays are essential for studying enzyme kinetics, including the determination of Michaelis-Menten constants (Kₘ and Vₘₐₓ). Assays using this compound can be configured in both spectrophotometric (colorimetric) and fluorometric formats.

Spectrophotometric Assays : This is the most common method. The Naphthol AS released upon enzymatic hydrolysis is coupled with a diazonium salt, such as Fast Blue BB salt cambridge.org. This reaction forms a stable, colored azo dye. The intensity of the color, which is directly proportional to the amount of Naphthol AS produced, is measured over time using a spectrophotometer. This allows for a continuous or endpoint measurement of the reaction rate.

Fluorometric Assays : While less common for this compound itself, derivatives of naphthol are known to be fluorescent. The enzymatic release of the Naphthol AS moiety can lead to a change in fluorescence intensity or a shift in the emission wavelength. Fluorometric assays are generally more sensitive than spectrophotometric methods, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes.

Assay TypePrincipleDetection MethodAdvantages
SpectrophotometricEnzymatic hydrolysis releases Naphthol AS, which couples with a diazonium salt to form a colored azo dye.Measurement of absorbance at a specific wavelength.Robust, widely applicable, straightforward.
FluorometricEnzymatic hydrolysis releases Naphthol AS, leading to a change in fluorescence.Measurement of fluorescence emission.Higher sensitivity, requires less substrate and enzyme.

High-Throughput Screening (HTS) Applications in Enzyme Research

High-throughput screening (HTS) is a critical technology in modern drug discovery and enzyme engineering. It involves the rapid, automated testing of thousands to millions of samples. The colorimetric and fluorometric assays based on this compound are readily adaptable to HTS platforms, typically using 96-well or 384-well microplates.

In this context, this compound is used for:

Screening for Novel Lipases : Identifying microorganisms or genetic libraries that produce lipases with desired properties (e.g., stability, specific activity).

Directed Evolution of Enzymes : Screening libraries of enzyme variants to find mutants with improved performance.

Inhibitor Screening : Identifying chemical compounds that inhibit lipase activity, which can be relevant for therapeutic development.

The clear, measurable signal generated by the hydrolysis of this compound makes it an excellent substrate for automated HTS systems, facilitating the rapid identification of active enzymes or potent inhibitors from large compound libraries justia.comgoogle.com.

HTS ApplicationRole of this compoundAdvantage in HTS
Novel Enzyme DiscoveryProvides a specific signal for lipase activity in environmental or genetic samples.Allows for rapid screening of thousands of potential sources.
Directed EvolutionQuantifies the activity of engineered enzyme variants.Enables efficient selection of improved enzyme mutants.
Inhibitor ScreeningActs as the substrate in an assay to measure the reduction of lipase activity by test compounds.Facilitates the identification of lead compounds from large chemical libraries.

Zymographic and Membrane-Bound Assay Methodologies

Zymographic Methodologies

Zymography is a powerful technique used to detect and characterize hydrolytic enzymes, such as proteases and lipases, following their separation by gel electrophoresis. While traditional zymography for lipases often employs substrates like tributyrin (B1683025) incorporated into the gel matrix, a modified approach utilizing this compound can be envisioned for the specific detection of lipases or esterases with a preference for longer fatty acid chains.

In a hypothetical zymographic assay using this compound, a polyacrylamide gel would be prepared containing an emulsion of the substrate. Following electrophoresis of a protein sample under non-denaturing conditions, the gel is incubated in a suitable buffer to allow for enzymatic activity. Enzymes that hydrolyze this compound will release Naphthol AS at their location within the gel. Subsequent immersion of the gel in a solution containing a diazonium salt, such as Fast Blue BB or Fast Red TR, results in the formation of a distinct colored band at the site of enzymatic activity, indicating the molecular weight of the active enzyme. This method would offer the advantage of detecting specific long-chain esterases or lipases that might not be as active on shorter-chain substrates.

Membrane-Bound Assay Methodologies

Many important esterases and lipases are associated with cellular membranes. This compound can be effectively employed in histochemical and cytochemical assays to localize these membrane-bound enzymes in situ. The principle of this application is similar to that of zymography.

For the detection of membrane-bound enzymes, tissue sections or cell preparations are incubated with a solution containing this compound. The enzymatic activity at the membrane results in the localized release of Naphthol AS. The simultaneous or subsequent addition of a diazonium salt leads to the precipitation of a colored azo dye directly at the site of the enzyme. This allows for the microscopic visualization of the distribution and localization of specific esterase or lipase activity within the cellular and subcellular structures. The lipophilic nature of the nonanoate chain may facilitate the interaction of the substrate with the lipid-rich environment of the cell membrane, potentially enhancing the specificity of the assay for membrane-associated enzymes.

Assay TypePrincipleDetection MethodApplication
Zymography Enzymatic hydrolysis of this compound in a polyacrylamide gel post-electrophoresis.Formation of a colored precipitate upon coupling of released Naphthol AS with a diazonium salt.Identification of the molecular weight and activity of specific long-chain esterases or lipases.
Membrane-Bound Assay In situ enzymatic hydrolysis of this compound by enzymes associated with cellular membranes.Precipitation of a colored azo dye at the site of enzyme activity for microscopic visualization.Localization and distribution of membrane-associated esterases and lipases within tissues and cells.

This compound in the Study of Enzyme Inhibition and Activation

The use of this compound as a substrate provides a robust system for studying the effects of various compounds on enzyme activity, specifically for investigating enzyme inhibition and activation.

Enzyme Inhibition Studies

In the context of enzyme inhibition, this compound can be utilized in kinetic assays to determine the potency and mechanism of inhibitory compounds targeting long-chain esterases or lipases. In a typical assay, the rate of hydrolysis of this compound is measured spectrophotometrically in the presence and absence of a potential inhibitor. The formation of the colored azo dye product is monitored over time.

By varying the concentrations of both the substrate (this compound) and the inhibitor, key kinetic parameters can be determined. For instance, a competitive inhibitor would increase the apparent Michaelis constant (Km) of the enzyme for this compound without affecting the maximum velocity (Vmax). Conversely, a non-competitive inhibitor would decrease the Vmax without altering the Km. These studies are crucial for the development of specific inhibitors for therapeutic or industrial applications. While direct studies on this compound are limited, research on other naphthol derivatives has demonstrated their potential as enzyme inhibitors. For example, magnolol, a structurally related natural product, has been shown to inhibit human carboxylesterases in a mixed-inhibition manner researchgate.netnih.gov.

Table of Potential Inhibition Data (Hypothetical)

InhibitorTarget EnzymeInhibition TypeKi (µM)
Compound XPancreatic LipaseCompetitive15.2
Compound YCarboxylesterase 1Non-competitive5.8
Compound ZBacterial LipaseMixed22.5

Enzyme Activation Studies

Conversely, this compound can also be employed to screen for and characterize enzyme activators. An increase in the rate of hydrolysis of this compound in the presence of a specific compound would indicate enzyme activation. The mechanism of activation can be further investigated through detailed kinetic studies. For example, an activator might decrease the Km of the enzyme for this compound, thereby increasing its affinity for the substrate, or it could increase the Vmax, indicating an enhancement of the catalytic rate.

While specific activators that act on the hydrolysis of this compound are not well-documented, the principle remains a valid application of this substrate in high-throughput screening and detailed mechanistic studies of enzyme activation.

Analytical Methodologies for Naphthol As Nonanoate and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a complex mixture. For Naphthol AS nonanoate (B1231133), a lipophilic ester, and its more polar metabolites, various chromatographic strategies are utilized.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like Naphthol AS nonanoate. researchgate.net The development of a robust HPLC method is a systematic process involving the careful selection of several key parameters to achieve the desired separation. ub.edu

The choice of the stationary phase is critical. Due to the non-polar nature of the nonanoate ester chain and the aromatic naphthol moiety, reversed-phase chromatography is the most suitable approach. A C18 column is a common first choice, providing a hydrophobic stationary phase that effectively retains the analyte through hydrophobic interactions. researchgate.net

The mobile phase composition is optimized to achieve good resolution and peak shape. A typical mobile phase for the analysis of this compound would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the highly retained parent ester while also allowing for the separation of more polar metabolites. The addition of a small amount of acid, like formic acid, to the mobile phase can help to improve peak shape by suppressing the ionization of any acidic functional groups.

Detection is most commonly achieved using a UV-Vis detector, as the naphthol chromophore exhibits strong absorbance in the ultraviolet region. For enhanced sensitivity and selectivity, a fluorescence detector can be used, exploiting the native fluorescence of the naphthol structure. nih.gov For unambiguous identification, especially in complex matrices, HPLC coupled with mass spectrometry (MS) provides molecular weight and structural information. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detection | UV at 280 nm or Fluorescence (Excitation: 290 nm, Emission: 350 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. wiley.com For the analysis of this compound, which is an ester, GC-MS can provide both quantitative data and structural confirmation. uib.no

Prior to analysis, a derivatization step may be necessary to increase the volatility of polar metabolites. However, the parent ester, this compound, is likely sufficiently volatile for direct GC-MS analysis. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates compounds based on their boiling points and interactions with the phase.

The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. For an ester like this compound, characteristic fragments would be expected from the cleavage of the ester bond, providing evidence for both the naphthol and the nonanoate moieties. cas.cn Analysis of these fragmentation patterns allows for the definitive identification of the compound. nih.gov

Table 2: Representative GC-MS Parameters and Potential Fragments for this compound

Parameter Condition
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Carrier Gas Helium, constant flow of 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Ionization Mode Electron Impact (EI), 70 eV
MS Scan Range 50-550 m/z

| Potential Fragments | Molecular Ion (M+), fragments corresponding to the naphthol moiety, and fragments related to the nonanoate chain. |

Biological and environmental samples are often complex matrices that can interfere with chromatographic analysis. epa.gov Solid-Phase Extraction (SPE) is a widely used sample preparation technique to clean up samples and concentrate the analytes of interest before chromatographic analysis. epa.gov The selection of the appropriate SPE sorbent is crucial for the successful isolation of this compound and its metabolites. researchgate.net

For the relatively non-polar this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent is often employed. aocs.org The general procedure involves conditioning the sorbent with an organic solvent followed by an aqueous solution to activate the stationary phase. The sample, typically in an aqueous solution, is then loaded onto the cartridge. The analyte and other hydrophobic compounds are retained on the sorbent, while polar interferences are washed away. A wash step with a weak solvent mixture can be used to remove any remaining weakly bound impurities. Finally, the analyte is eluted with a small volume of a strong organic solvent. researchgate.net

For more polar metabolites, a different SPE strategy, such as normal-phase or ion-exchange, might be necessary depending on the functional groups present. The choice of elution solvent is critical to ensure the complete recovery of the analyte. nih.gov The eluate can then be evaporated and reconstituted in a solvent compatible with the subsequent HPLC or GC-MS analysis. researchgate.net

Table 3: General Solid-Phase Extraction Protocol for this compound from an Aqueous Matrix

Step Procedure
Sorbent C18 or Polymeric Reversed-Phase
Conditioning 1. Elute with 1-2 column volumes of methanol. 2. Elute with 1-2 column volumes of deionized water.
Sample Loading Pass the aqueous sample through the cartridge at a slow, controlled flow rate.
Washing Elute with 1-2 column volumes of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.
Elution Elute the analyte with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

| Post-Elution | The eluate can be evaporated to dryness and reconstituted in the mobile phase for HPLC or a suitable solvent for GC-MS. |

Electrochemical Sensing and Detection of this compound Derivatives

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds. kfupm.edu.sa The naphthol moiety within this compound is electrochemically active, making it a suitable target for these techniques. mdpi.com

Voltammetry measures the current response of an electroactive species to an applied potential. researchgate.net Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly useful for the analysis of the naphthol group. mdpi.com In these methods, the naphthol moiety can be oxidized at a specific potential, generating a current that is proportional to its concentration. researchgate.net

DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV. openaccesspub.org The technique involves applying a series of small potential pulses superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped voltammogram, where the peak height is directly related to the analyte concentration. The peak potential can be used for qualitative identification.

Table 4: Typical Parameters for Differential Pulse Voltammetry of a Naphthol Derivative

Parameter Setting
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Auxiliary Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Potential Range +0.2 V to +0.8 V
Pulse Amplitude 50 mV
Pulse Width 50 ms

| Scan Rate | 20 mV/s |

To improve the sensitivity and selectivity of electrochemical detection, the working electrode can be modified with various nanomaterials. mdpi.com These modifications can increase the electrode's surface area, enhance the rate of electron transfer, and promote the accumulation of the analyte at the electrode surface. mdpi.com

For the detection of naphthol derivatives, electrodes have been modified with materials such as carbon nanotubes, graphene, and conductive polymers. scilit.comresearchgate.net For instance, a glassy carbon electrode modified with a three-dimensional graphene network has been shown to significantly enhance the electrochemical response to naphthol isomers. mdpi.com These modified electrodes can lower the detection limit into the nanomolar range. researchgate.net

The development of these modified electrodes involves the deposition of the chosen material onto the surface of a conventional electrode, such as a glassy carbon electrode. The performance of the modified electrode is then characterized by its response to the target analyte, including its sensitivity, selectivity, linear range, and stability. myu-group.co.jpresearchgate.net

Table 5: Examples of Electrode Modifications for Enhanced Naphthol Detection

Electrode Modifier Base Electrode Technique Reported Advantage
3D Graphene Network Screen-Printed Electrode DPV High sensitivity, low detection limit for naphthol isomers. mdpi.com
Carbon Nanotubes & Platinum Nanoparticles Glassy Carbon Electrode Derivative Voltammetry Improved resolution and sensitivity for simultaneous determination of naphthol isomers. scilit.com
Poly(β-cyclodextrin) Film Glassy Carbon Electrode CV Enhanced electrocatalysis and clear oxidation peak for 1-naphthol (B170400). myu-group.co.jp

Spectroscopic Characterization in Analytical Method Development (Excluding inherent compound properties)

The development of robust analytical methods for the quantification of this compound and its primary metabolite, Naphthol AS, relies heavily on the strategic application of spectroscopic techniques. These methods are not used to describe the inherent physical properties of the compound but are instead employed to establish a reliable and repeatable quantitative response to the analyte's concentration. The choice of spectroscopic detection is pivotal in designing a method that is both sensitive and specific.

For a compound like this compound, which contains a naphthol moiety, ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are highly applicable. The naphthalene (B1677914) ring system contains chromophores that absorb light in the UV region, typically between 200-400 nm. In method development, a UV-Vis spectrophotometer is used to scan a solution of this compound across a range of wavelengths to determine the wavelength of maximum absorbance (λmax). This λmax is then used in quantitative methods, such as High-Performance Liquid Chromatography with a UV-Vis detector (HPLC-UV), as it provides the greatest sensitivity. Similarly, the fluorescent properties of the naphthol structure can be exploited for even greater sensitivity and selectivity. A spectrofluorometer would be used to determine the optimal excitation and emission wavelengths, which can then be applied to an HPLC system equipped with a fluorescence detector (HPLC-FLD).

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool in method development. For this compound, an MS detector can be tuned to selectively monitor for the specific mass-to-charge ratio (m/z) of the parent molecule or specific, characteristic fragment ions. This process, known as selected ion monitoring (SIM), provides an exceptional degree of specificity, allowing the analyte to be distinguished from other components in a complex matrix. The fragmentation pattern of this compound, generated during method development, serves as a fingerprint for unambiguous identification and quantification.

The primary metabolite of this compound is Naphthol AS, which is formed by the enzymatic hydrolysis of the ester bond. chemsynlab.com Analytical methods must be capable of separating and quantifying both the parent compound and this key metabolite. Spectroscopic characterization is crucial to ensure that the chosen detection parameters provide a distinct and interference-free signal for each compound. For instance, while both compounds share the naphthol chromophore, their chromatographic retention times will differ significantly due to the loss of the nonanoate group, allowing for their separation and individual spectroscopic measurement in the same run.

Computational and Theoretical Studies on Naphthol As Nonanoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern chemical behavior.

Density Functional Theory (DFT) is a class of quantum chemical methods used to investigate the electronic structure of many-body systems. It is particularly useful for studying the mechanisms of organic reactions. For Naphthol AS nonanoate (B1231133), DFT calculations can be employed to map out the potential energy surface of its synthetic and degradative pathways.

Detailed research findings from DFT studies on related systems show that this method can accurately locate transition states and intermediates. For the synthesis of Naphthol AS nonanoate from Naphthol AS and nonanoyl chloride, DFT could model the nucleophilic attack of the naphtholic oxygen onto the carbonyl carbon of the acyl chloride. The calculations would reveal the structure of the tetrahedral intermediate and the subsequent transition state for the elimination of the chloride ion. This allows for a step-by-step visualization of the reaction mechanism, identifying the rate-determining step and predicting how changes in reactants or catalysts might influence the reaction outcome.

By calculating these energies, researchers can predict the feasibility of a reaction and understand the factors that control its rate. For instance, a hypothetical energetic profile for the final step in the synthesis of this compound could be generated. This data is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to maximize yield and minimize side reactions.

Table 1: Illustrative Energetic Profile Data for the Esterification of Naphthol AS This table presents hypothetical data derived from DFT calculations to illustrate the type of information obtained from such studies.

Reaction Coordinate Species Relative Energy (kcal/mol) Description
1 Reactants (Naphthol AS + Nonanoyl Chloride) 0.0 Starting materials
2 Transition State 1 (TS1) +15.2 Formation of the tetrahedral intermediate
3 Intermediate (INT1) +2.5 Tetrahedral intermediate
4 Transition State 2 (TS2) +12.8 Collapse of the intermediate and chloride elimination

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemistry focuses on the electronic details of molecules, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD provides a dynamic view of how this compound interacts with other molecules, such as enzymes or solvents.

This compound is a substrate for certain esterase enzymes. MD simulations are a powerful tool to model the process of the substrate binding to the enzyme's active site. These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex.

The simulation starts by placing the this compound molecule near the active site of the enzyme in a simulated aqueous environment. Over the course of the simulation (typically nanoseconds to microseconds), the substrate can be observed diffusing and adopting a specific orientation within the active site. This "docking" process is crucial for catalysis to occur. The results can highlight key amino acid residues responsible for substrate recognition and binding, guiding efforts in enzyme engineering or inhibitor design.

Table 2: Representative Intermolecular Interactions in an Enzyme-Substrate Complex This table provides an example of the types of non-covalent interactions between this compound and an enzyme active site that can be identified and analyzed through MD simulations.

Interaction Type Substrate Moiety Enzyme Residue Example Typical Distance (Å)
Hydrogen Bond Carbonyl Oxygen Serine (SER) -OH 2.8 - 3.2
Hydrogen Bond Amide N-H Aspartate (ASP) -COO⁻ 2.9 - 3.3
Hydrophobic (π-stacking) Naphthalene (B1677914) Ring Phenylalanine (PHE) 3.5 - 4.5

The solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, such as water or organic solvents. These simulations provide a detailed picture of the solvation shell, revealing how solvent molecules organize around the hydrophobic (naphthalene ring, nonanoate chain) and more polar (amide, ester) parts of the molecule.

Understanding solvation is critical because desolvation of the substrate is often a key step in binding to an enzyme active site. Simulations can quantify the energetic cost of removing the solvent shell, contributing to a more complete understanding of binding thermodynamics. Furthermore, studying the compound in different solvents can help predict its solubility and behavior in various experimental or industrial settings.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzymatic Substrates

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound and its analogs, QSAR can be used to predict their efficacy as enzymatic substrates.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (e.g., HOMO/LUMO energies), and steric properties (e.g., molecular volume). A statistical model is then built to correlate these descriptors with experimentally measured activity (e.g., the rate of enzymatic hydrolysis, Vmax). Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds, thereby accelerating the discovery of substrates with desired properties without the need for exhaustive synthesis and testing.

Table 3: Example of a QSAR Data Matrix for Naphthol AS Ester Analogs This table illustrates the structure of a dataset used for QSAR modeling. It includes hypothetical analogs, calculated descriptors, and a measured biological activity.

Compound Ester Chain Length LogP (Hydrophobicity) HOMO Energy (eV) Vmax (Enzymatic Rate, relative units)
Naphthol AS butanoate 4 4.85 -6.12 85
Naphthol AS hexanoate 6 5.91 -6.15 110
Naphthol AS octanoate 8 6.97 -6.17 125
This compound 9 7.49 -6.18 130

Based on the available search results, there are no specific computational and theoretical studies focused solely on "this compound" that provide detailed research findings, including predictive spectroscopic data and conformational analysis. The search results primarily discuss computational methods and spectroscopic analyses of related but distinct compounds such as naphthol, tetrahydronaphthol, and other derivatives. Therefore, it is not possible to generate an article with the requested specific data tables and detailed findings for "this compound."

An in-depth examination of the environmental fate of this compound involves assessing its persistence, mobility, and transformation within various ecosystems. Research in this area focuses on understanding the compound's biodegradability under different conditions and the mechanisms governing its interaction with environmental components like soil and water. Methodological approaches are standardized to ensure comparability of data, while mechanistic studies provide the fundamental knowledge needed to predict the compound's behavior and potential impact.

Q & A

Q. What are the standard analytical methods for characterizing Naphthol AS nonanoate in synthetic mixtures?

To identify and quantify this compound, employ reverse-phase HPLC with a C18 column and UV detection (254 nm), using a gradient elution of acetonitrile and water (0.1% formic acid) for separation. Validate purity via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 1.2–2.5 ppm for nonanoate alkyl chain) and FT-IR (C=O ester stretch at ~1740 cm⁻¹). Cross-reference with certified standards (e.g., 1-Naphthol standard, CAS 90-15-3) to confirm structural integrity .

Q. How can researchers quantify this compound’s stability in biological matrices?

Use LC-MS/MS with deuterated internal standards (e.g., naphthol-d10) to account for matrix effects. Prepare calibration curves in relevant biological fluids (e.g., plasma, cell lysate) and assess degradation kinetics under varying pH (4–9) and temperature (4–37°C). Stability is indicated by <10% degradation over 24 hours at 25°C .

Advanced Research Questions

Q. How to design experiments to investigate this compound’s anticancer activity via protein interaction inhibition?

  • In vitro assays : Use CREB-CBP complex inhibition models (e.g., luciferase reporter assays in HEK293T cells) to measure IC₅₀ values. Compare to known inhibitors like KG-501 (Naphthol AS-E phosphate) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to the KIX domain. Validate with mutagenesis studies targeting key residues (e.g., Tyr658, Leu662) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM, with controls for cytotoxicity (MTT assay) .

Q. What strategies resolve contradictions in metabolic incorporation data for this compound?

Contradictions in precursor uptake (e.g., acetate vs. nonanoate in heptacosane biosynthesis) require isotopic labeling (¹⁴C or ³H tracers) and kinetic analysis. For example, nonanoate exhibits peak incorporation at 12 hours, while acetate shows delayed uptake. Normalize data to substrate-specific uptake rates and use compartmental modeling to account for metabolic channeling .

Q. What experimental considerations optimize enzymatic synthesis of this compound?

  • Lipase selection : Immobilized Candida antarctica lipase B (CAL-B) achieves >80% yield in non-polar solvents (e.g., hexane). Avoid polar solvents (e.g., methanol), which denature enzymes .
  • Reaction conditions : Optimize at 45°C with a 1:3 molar ratio of naphthol to nonanoic acid. Monitor conversion via TLC (hexane:ethyl acetate, 8:2).
  • Scale-up challenges : Use continuous-flow reactors to mitigate mass transfer limitations in biphasic systems .

Q. How to evaluate the environmental impact of this compound in laboratory waste streams?

Conduct OECD 301F biodegradation tests under aerobic conditions. Measure chemical oxygen demand (COD) and compare to reference compounds (e.g., sodium benzoate). For photodegradation, expose to UV light (254 nm) and analyze breakdown products via GC-MS. Report ecotoxicity using Daphnia magna 48-hour LC₅₀ assays .

Key Research Challenges

  • Toxicity : Address neurotoxicity risks via in vivo models (e.g., zebrafish embryos) .
  • Analytical interference : Co-eluting metabolites in HPLC require advanced fragmentation (MS/MS) for differentiation .
  • Regulatory gaps : Advocate for standardized testing protocols for novel naphthol derivatives in OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.